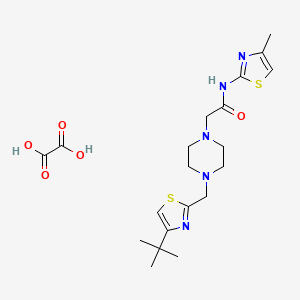![molecular formula C24H16N4O4 B2862015 1-(3-nitrophenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 901246-65-9](/img/structure/B2862015.png)
1-(3-nitrophenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-nitrophenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is an organic compound with a complex fused ring system. It incorporates nitrophenyl and tolyl groups, a dioxolo moiety, and a pyrazoloquinoline core. This structure suggests the compound may exhibit a wide range of pharmacological and industrial applications due to its multifunctional nature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, typically starting from commercially available reactants:
Step 1: : Formation of the nitrophenyl moiety through nitration of a suitable aromatic precursor.
Step 2: : Preparation of the pyrazoloquinoline core involves cyclization reactions, often using heat and strong acids as catalysts.
Step 3: : Introduction of the dioxolo ring, which can be achieved via intramolecular cyclization involving appropriate dihydroxy precursors.
Step 4: : Coupling of the p-tolyl group, usually through an electrophilic aromatic substitution reaction.
Industrial Production Methods
Industrial-scale production may involve optimized reaction conditions to ensure high yield and purity:
Scale-up Process: : Involves using batch reactors with precise control over temperature, pressure, and reactant concentrations.
Purification: : Methods like recrystallization, chromatography, and distillation are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes several chemical reactions, including:
Oxidation: : The nitrophenyl group can undergo oxidative transformations.
Reduction: : Nitrophenyl and quinoline groups are susceptible to reduction, forming amino derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: : Use of reagents like potassium permanganate or chromium trioxide.
Reduction: : Catalytic hydrogenation using palladium on carbon, or chemical reduction with tin(II) chloride.
Substitution: : Halogens or nucleophiles under acidic or basic conditions.
Major Products
Oxidative Products: : Nitro to nitroso or amino derivatives.
Reductive Products: : Primary and secondary amines.
Substitution Products: : Halo- and alkyl-substituted derivatives.
Applications De Recherche Scientifique
This compound finds applications in various fields:
Chemistry
Reagents: : Used as intermediates in synthesizing complex molecules.
Biology
Enzyme Inhibition: : Studies show potential as enzyme inhibitors.
Fluorescent Probes: : The dioxolo ring can be used in designing fluorescent probes for biological imaging.
Medicine
Pharmacology: : Investigated for anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry
Material Science: : Component in manufacturing advanced materials like organic semiconductors.
Mécanisme D'action
The compound's effects depend on its molecular interactions:
Targets: : Binds to specific proteins or enzymes, inhibiting their action.
Pathways: : Modulates biochemical pathways, particularly those involving redox reactions and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrazolo[4,3-c]quinoline: : Similar core structure without the nitrophenyl and dioxolo groups.
3-nitrophenyl-p-tolyl analogs: : Differ only in the quinoline core modifications.
Highlighting Uniqueness
Versatility: : Unique combination of functional groups confers diverse reactivity.
Applications: : Broader spectrum of applications compared to simpler analogs.
And there you have it—a detailed look at 1-(3-nitrophenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline, covering its synthesis, reactions, applications, mechanism of action, and comparisons. Any other chemistry wonders you'd like to explore?
Propriétés
IUPAC Name |
5-(4-methylphenyl)-3-(3-nitrophenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N4O4/c1-14-5-7-15(8-6-14)23-19-12-25-20-11-22-21(31-13-32-22)10-18(20)24(19)27(26-23)16-3-2-4-17(9-16)28(29)30/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYSGIHXDQVELB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC5=C(C=C43)OCO5)C6=CC(=CC=C6)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2861934.png)
![N-[3-(morpholin-4-yl)propyl]-2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide](/img/structure/B2861936.png)

![(1S)-1-[3-(2,2,2-Trifluoroethyl)phenyl]ethanamine](/img/structure/B2861942.png)
![4-[({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)methyl]-3,4-dihydro-2H-1-benzopyran-4-ol](/img/structure/B2861943.png)
![methyl 2-[8-(2,3-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2861944.png)
![6-Azaspiro[2.5]octan-2-ylmethanamine;dihydrochloride](/img/structure/B2861945.png)


![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2861949.png)


![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2861953.png)

